molecular formula C25H27N3O4 B11234613 2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11234613
M. Wt: 433.5 g/mol
InChI Key: AKZLFHGMLQCHRO-UHFFFAOYSA-N
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Description

2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a quinoline core, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under basic conditions to form the quinoline structure. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide group through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pfitzinger reaction and automated systems for the subsequent steps. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine and carbonyl functionalities but differs in the core structure.

    Quinoline derivatives: Compounds like quinine and chloroquine, which also feature the quinoline core but have different substituents.

Uniqueness

2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a quinoline core, morpholine ring, and acetamide group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-23(29)16-28-22-6-4-3-5-20(22)21(15-24(28)30)25(31)27-11-13-32-14-12-27/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,29)

InChI Key

AKZLFHGMLQCHRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4

Origin of Product

United States

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